H-Ala-Ala-Ala-Ala-Ala-OH, also known as pentapeptide L-Alanyl-L-alanine, is a synthetic compound composed of five alanine residues linked by peptide bonds. Its molecular formula is CHNO with a molar mass of approximately 318.43 g/mol. This compound appears as a white crystalline powder and is soluble in water at a concentration of 0.1 g/mL . It is stable under normal conditions but should be stored in an inert atmosphere to prevent degradation due to air sensitivity .
Pentaalanine's primary significance lies in its use as a model peptide for studying peptide-protein and peptide-drug interactions. The simple structure allows researchers to isolate specific features of peptide behavior without interference from complex side chains [].
Studies have shown that pentaalanine can form stable complexes with metal ions like copper, potentially due to the coordination between the carbonyl oxygens of the peptide backbone and the metal ion []. This ability to bind metals suggests potential applications in developing metal-chelating drugs.
This pentapeptide exhibits biological activities that are primarily studied in the context of amino acid transport and metabolism. Notably, it has been shown to inhibit germination in certain plant seeds, suggesting potential applications in agricultural biotechnology . Additionally, H-Ala-Ala-Ala-Ala-Ala-OH may play a role in cellular processes involving amino acid transport mechanisms, impacting cytoplasmic pH levels through symport systems .
The synthesis of H-Ala-Ala-Ala-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS), where the alanine residues are sequentially added to a growing peptide chain anchored to a solid support. The process includes:
H-Ala-Ala-Ala-Ala-Ala-OH has several applications:
Studies on H-Ala-Ala-Ala-Ala-Ala-OH have focused on its interactions with various biological systems, particularly concerning its role in amino acid transport. Research indicates that this compound can influence cellular processes related to proton/amino acid symport mechanisms, thereby affecting intracellular pH levels and metabolic pathways . Additionally, it may interact with specific enzymes involved in peptide metabolism.
Several compounds share structural similarities with H-Ala-Ala-Ala-Ala-Ala-OH. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
H-Alanine | CHNO | Basic amino acid; involved in protein synthesis |
H-Alanyl-L-alanine | CHNO | Dipeptide form; used in various biochemical studies |
H-Gly-Gly | CHNO | Shorter peptide; often used in studies of peptide bonding |
H-Val-Val | CHNO | Contains valine residues; studied for hydrophobic interactions |
The uniqueness of H-Ala-Ala-Ala-Ala-Ala-OH lies in its specific sequence of alanine residues, which contributes to its distinct properties and biological activities compared to other dipeptides and peptides .